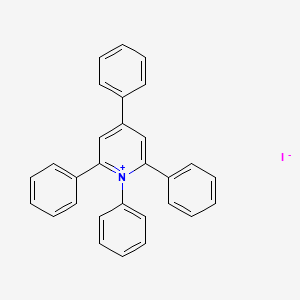

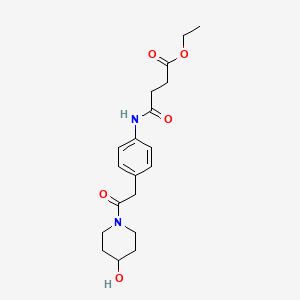

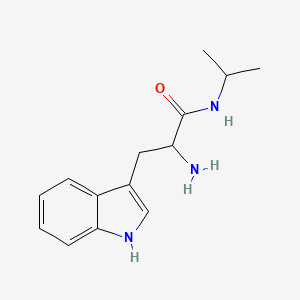

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide, also known as BQP, is a synthetic compound that belongs to the class of quinoline carboxamides. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell survival. BQP has gained significant attention in recent years due to its potential applications in cancer research and therapy.

科学的研究の応用

Polymorphic Modifications for Hypertension Treatment

A study on a structurally similar quinoline derivative, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, demonstrates its strong diuretic properties, making it a new remedy for hypertension. The research identified two polymorphic forms of the compound, indicating the significance of crystal structure in drug design and functionality (Shishkina et al., 2018).

Microwave-Assisted Synthesis for Efficient Drug Development

Another study utilized microwave irradiation for the efficient synthesis of substituted anilides of quinoline-2-carboxylic acid, a method that could potentially apply to the synthesis of 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide derivatives. This approach highlights a fast and innovative method for preparing complex quinoline derivatives, which could accelerate the development of new pharmaceuticals (Bobál et al., 2012).

Ionic Liquid Synthesis for Green Chemistry

The synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid, as investigated by Liu Chang-chun (2010), presents a method with good yield, simple operation, and environmental benignity. This suggests that ionic liquids could be a viable medium for synthesizing similar compounds, including this compound, aligning with the principles of green chemistry.

CFTR Potentiator for Cystic Fibrosis Treatment

Research on quinolinone-3-carboxamide derivatives, such as VX-770 (ivacaftor), underscores the therapeutic potential of quinoline derivatives in treating cystic fibrosis. These compounds serve as CFTR potentiators, improving chloride transport in patients with specific genetic mutations. This area of application may extend to similar compounds, including the one , for various genetic disorders (Hadida et al., 2014).

Electrochemical and Photocatalytic Properties

Studies on quinoline derivatives also explore their electrochemical, photocatalytic, and magnetic properties. For instance, octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands demonstrate significant electrocatalytic activities and photocatalytic properties. This research suggests potential applications in environmental remediation and the development of electrocatalytic materials (Li et al., 2020).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide involves the reaction of 6-bromo-2-hydroxyquinoline-4-carboxylic acid with N-(4-phenylmethoxyphenyl)amine, followed by the conversion of the resulting amide to the corresponding carboxylic acid chloride. The final step involves the reaction of the acid chloride with ammonia to form the target compound.", "Starting Materials": [ "6-bromo-2-hydroxyquinoline-4-carboxylic acid", "N-(4-phenylmethoxyphenyl)amine", "thionyl chloride", "ammonia" ], "Reaction": [ "Step 1: 6-bromo-2-hydroxyquinoline-4-carboxylic acid is reacted with N-(4-phenylmethoxyphenyl)amine in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide.", "Step 2: The resulting amide is then converted to the corresponding carboxylic acid chloride using thionyl chloride.", "Step 3: The acid chloride is then reacted with ammonia in a solvent such as methanol or ethanol to form the target compound, 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide." ] } | |

CAS番号 |

1448050-84-7 |

分子式 |

C23H17BrN2O3 |

分子量 |

449.304 |

IUPAC名 |

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide |

InChI |

InChI=1S/C23H17BrN2O3/c24-16-6-11-21-19(12-16)20(13-22(27)26-21)23(28)25-17-7-9-18(10-8-17)29-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,28)(H,26,27) |

InChIキー |

SDLAXJJGFDSLFK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

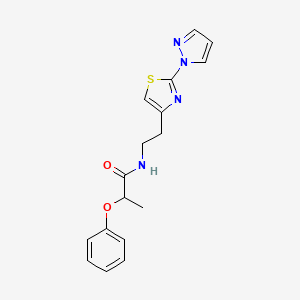

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)

![2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2725730.png)

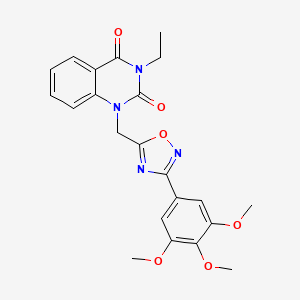

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)

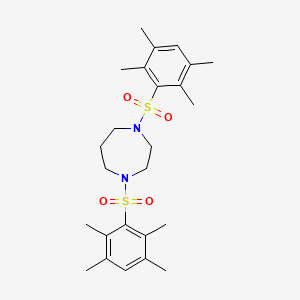

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)

![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)